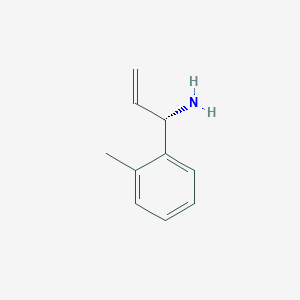

(1S)-1-(2-Methylphenyl)prop-2-enylamine

Description

(1S)-1-(2-Methylphenyl)prop-2-enylamine is a chiral allylic amine characterized by a prop-2-enylamine backbone substituted with a 2-methylphenyl group at the first carbon. Its molecular formula is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol. The stereochemistry at the chiral center (1S) is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles. The 2-methylphenyl group imparts steric and electronic effects that influence reactivity and binding affinity.

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

(1S)-1-(2-methylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H13N/c1-3-10(11)9-7-5-4-6-8(9)2/h3-7,10H,1,11H2,2H3/t10-/m0/s1 |

InChI Key |

DQPKMPCLIIXSOI-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](C=C)N |

Canonical SMILES |

CC1=CC=CC=C1C(C=C)N |

Origin of Product |

United States |

Biological Activity

(1S)-1-(2-Methylphenyl)prop-2-enylamine, also known as a substituted phenylpropene derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula: C11H15N

- Molecular Weight: 175.25 g/mol

- IUPAC Name: (1S)-1-(2-Methylphenyl)prop-2-enylamine

This compound features a propene backbone with an amine group and a methyl-substituted phenyl ring, which may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that (1S)-1-(2-Methylphenyl)prop-2-enylamine exhibits several biological activities primarily through the following mechanisms:

- Neurotransmitter Modulation: The compound may influence neurotransmitter systems, particularly those involving catecholamines. This modulation can impact mood and cognitive functions.

- Antioxidant Activity: Preliminary studies suggest that this compound can scavenge free radicals, thus exhibiting potential antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases.

- Antimicrobial Properties: There is emerging evidence of antimicrobial activity against various pathogens, potentially making it a candidate for developing new antimicrobial agents.

In Vitro Studies

In vitro assays have demonstrated that (1S)-1-(2-Methylphenyl)prop-2-enylamine can inhibit the growth of specific bacterial strains. For example:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

| P. aeruginosa | 10 | 100 |

These results indicate a moderate antibacterial effect, warranting further exploration into its potential as an antimicrobial agent.

Case Studies

-

Neuroprotective Effects:

A study investigated the neuroprotective effects of (1S)-1-(2-Methylphenyl)prop-2-enylamine in models of neurodegeneration. The compound showed promise in reducing neuronal cell death induced by oxidative stress, suggesting its potential use in treating neurodegenerative diseases. -

Antioxidant Activity:

In a recent study assessing the antioxidant capacity using the DPPH radical scavenging method, (1S)-1-(2-Methylphenyl)prop-2-enylamine exhibited an IC50 value of 45 μM, indicating significant radical scavenging ability compared to standard antioxidants like ascorbic acid.

Future Directions and Applications

Given its diverse biological activities, (1S)-1-(2-Methylphenyl)prop-2-enylamine presents potential applications in various therapeutic areas:

- Pharmaceutical Development: Further research could lead to the development of new drugs targeting neurological disorders or infections.

- Functional Foods: Its antioxidant properties may be harnessed in food products aimed at enhancing health benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1S)-1-(2-Methylphenyl)prop-2-enylamine with structurally related compounds, emphasizing substituent effects, molecular properties, and biological activities:

Structural and Electronic Effects

- Fluorine vs. Methyl: Fluorine’s electronegativity increases polarity and metabolic stability, whereas methyl groups improve lipophilicity and membrane permeability .

Chirality :

- The (1S) configuration is critical for enantioselective interactions. For example, (1R)-1-(3-fluorophenyl)prop-2-enylamine exhibits weaker receptor modulation than its (1S) counterpart .

Research Findings and Trends

Structure-Activity Relationships (SAR) :

- Halogenation (F, Cl, Br) at specific positions fine-tunes electronic properties and binding kinetics. For instance, 5-bromo substitution increases anticancer activity compared to chloro analogs .

- Methoxy groups (e.g., in ) improve solubility but may reduce CNS activity due to increased polarity .

Computational Predictions :

- Molecular docking studies suggest that the 2-methylphenyl group’s steric effects could reduce off-target interactions compared to bulkier substituents like tert-butoxy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.